molecular formula C15H13N5O B14458556 5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one CAS No. 70881-83-3

5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14458556
CAS No.: 70881-83-3
M. Wt: 279.30 g/mol
InChI Key: KKWJSQLUIIKKSD-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with pyridine-2-diazonium chloride. The reaction is carried out in an alkaline medium, often using sodium acetate as a base. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with cellular components. The azo group can undergo reduction to form reactive intermediates that interact with cellular proteins and DNA. This interaction can lead to the inhibition of cellular processes, making it effective as an antimicrobial and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of the pyridin-2-yl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

70881-83-3

Molecular Formula

C15H13N5O

Molecular Weight

279.30 g/mol

IUPAC Name

5-methyl-2-phenyl-4-(pyridin-2-yldiazenyl)-4H-pyrazol-3-one

InChI

InChI=1S/C15H13N5O/c1-11-14(18-17-13-9-5-6-10-16-13)15(21)20(19-11)12-7-3-2-4-8-12/h2-10,14H,1H3

InChI Key

KKWJSQLUIIKKSD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=N2)C3=CC=CC=C3

Origin of Product

United States

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